
Ethyl docosylphosphonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl docosylphosphonochloridate is an organic compound with the molecular formula C24H50ClO2P It is a phosphonic acid derivative, specifically an ester, which contains a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl docosylphosphonochloridate typically involves the reaction of docosyl alcohol with phosphorus trichloride and ethyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows: [ \text{C22H45OH} + \text{PCl3} + \text{C2H5OH} \rightarrow \text{C24H50ClO2P} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl docosylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form docosylphosphonic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphonates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.
Hydrolysis Products: Docosylphosphonic acid and ethanol.
Oxidation Products: Phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl docosylphosphonochloridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters.
Biology: Investigated for its potential role in modifying biological molecules and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl docosylphosphonochloridate involves its reactivity with nucleophiles, leading to the formation of substituted phosphonates. The long alkyl chain provides hydrophobic properties, making it useful in modifying the surface properties of materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl phosphonochloridate: A simpler analog with a shorter alkyl chain.
Docosylphosphonic acid: The hydrolysis product of ethyl docosylphosphonochloridate.
Phosphonic acid esters: A broad class of compounds with varying alkyl chains and substituents.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and makes it suitable for applications requiring surface modification and interaction with lipid environments.
Eigenschaften
CAS-Nummer |
61470-41-5 |
|---|---|
Molekularformel |
C24H50ClO2P |
Molekulargewicht |
437.1 g/mol |
IUPAC-Name |
1-[chloro(ethoxy)phosphoryl]docosane |
InChI |
InChI=1S/C24H50ClO2P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25,26)27-4-2/h3-24H2,1-2H3 |
InChI-Schlüssel |
DFJOLINSZCIQGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCP(=O)(OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


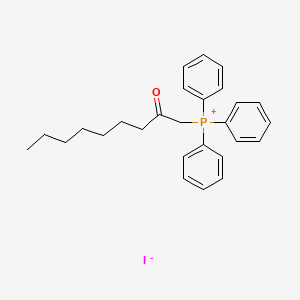
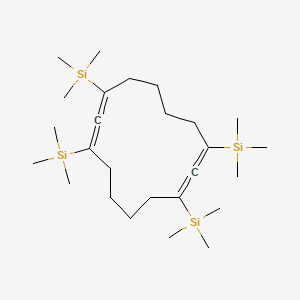
![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)
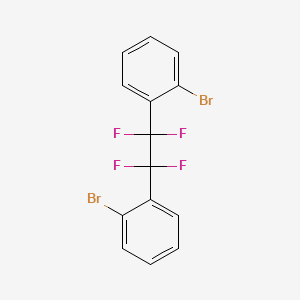
![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)

![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
silane](/img/structure/B14583153.png)

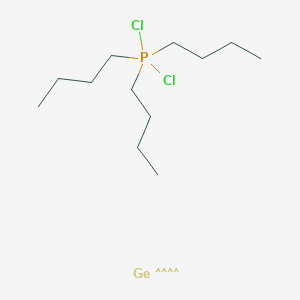
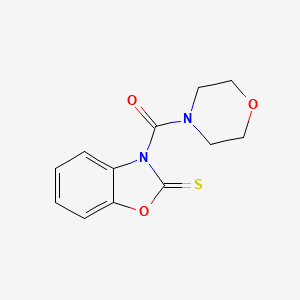
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)

